molecular formula C17H18N4O3 B4189813 N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B4189813
M. Wt: 326.35 g/mol
InChI Key: ZBVPOWBVCSVECR-UHFFFAOYSA-N
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Description

N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a furan ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Acetylation: The amino group on the benzimidazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Linking the Ethyl Chain: The acetylated benzimidazole is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl chain.

    Formation of the Furamide Moiety: Finally, the ethylated benzimidazole is coupled with a furan derivative, such as 2-furoyl chloride, in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrobenzimidazole derivatives

    Substitution: Various acylated benzimidazole derivatives

Scientific Research Applications

N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the furan ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-(acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-furamide
  • N-(2,2,2-trichloro-1-(4-(2-phenylcarbohydrazonoyl)phenoxy)ethyl)-2-furamide
  • N-(1-hydroxy-2,2,2-trichloroethyl)-2-furamide

Uniqueness

N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is unique due to its specific structural features, such as the combination of a benzimidazole core and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11(22)19-12-5-6-14-13(10-12)20-16(21(14)2)7-8-18-17(23)15-4-3-9-24-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVPOWBVCSVECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330880
Record name N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

831184-39-5
Record name N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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